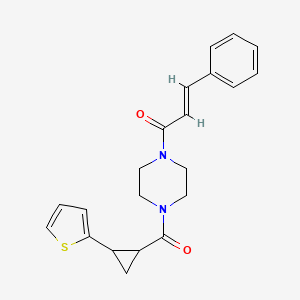

N-ethyl-1,3-dimethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1,3-dimethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide hydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Mechanistic Studies

The synthesis of pyrazole derivatives, such as the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, demonstrates the diverse synthetic routes available for this class of compounds. These reactions involve complex mechanisms like ANRORC rearrangement and are valuable for the preparation of formamide derivatives, suggesting a methodology that could be relevant for synthesizing and modifying N-ethyl-1,3-dimethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide hydrochloride (Ledenyova et al., 2018).

Anticancer and Cytotoxic Activities

Carboxamide derivatives of pyrazole compounds have shown significant cytotoxic activities against various cancer cell lines, indicating potential applications in developing new anticancer agents. The synthesis of these derivatives and their evaluation against murine leukemia, lung carcinoma, and human leukemia cell lines highlight the therapeutic potential of pyrazole-based compounds (Deady et al., 2003).

Corrosion Inhibition

Pyrazole derivatives also find applications as corrosion inhibitors, showing effectiveness in protecting steel in acidic environments. The study on the inhibitive effect of bipyrazolic derivatives on steel corrosion in hydrochloric acid solution underscores the utility of these compounds in industrial applications, particularly in enhancing the longevity and durability of metal structures and components (Tebbji et al., 2005).

Agrochemical Applications

In agrochemical research, pyrazole carboxamide derivatives have been evaluated for their nematocidal activities, showcasing the versatility of pyrazole-based compounds beyond pharmaceutical applications. Some derivatives exhibit good nematocidal activity against specific pests, hinting at the potential use of this compound in agricultural settings to protect crops from nematode infestations (Zhao et al., 2017).

Coordination Chemistry and Material Science

The coordination compounds of various metals with pyrazole derivatives, including studies on Cd(II) complexes, offer insights into the role of these compounds in material science and coordination chemistry. These studies provide a foundation for exploring the coordination behavior of this compound with metals, which could be useful in developing new materials and catalysts (Pons et al., 2009).

properties

IUPAC Name |

N-ethyl-1,3-dimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O.ClH/c1-5-18(13-8-6-7-11(2)9-13)15(19)14-10-17(4)16-12(14)3;/h6-10H,5H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDBIZWQOHHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2=CN(N=C2C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)

![Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2944776.png)

![5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride](/img/structure/B2944778.png)

![Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate](/img/structure/B2944780.png)

![3-[3-[(3-Bromophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2944781.png)

![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B2944786.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2944790.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2944791.png)

![3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2944794.png)

![5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2944795.png)